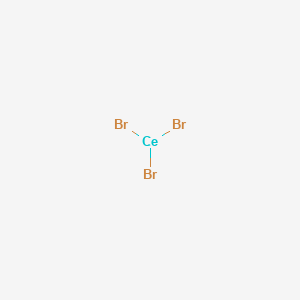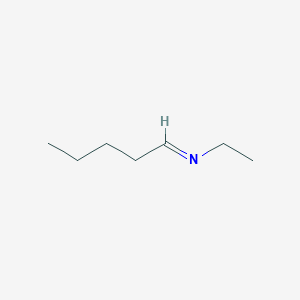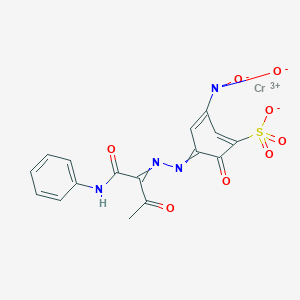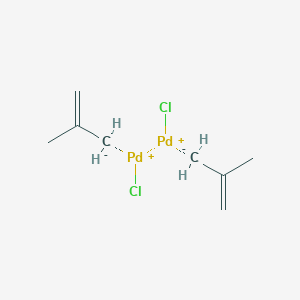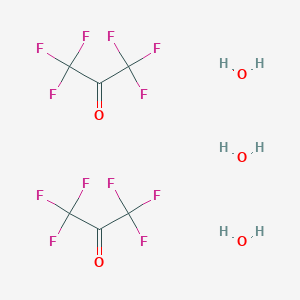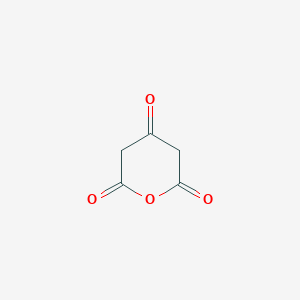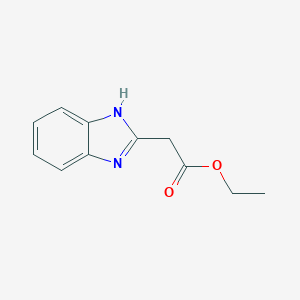
Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladate(2-), tetrachloro-, dicesium, (SP-4-1)- is a palladium-based compound that has gained significant attention in the field of scientific research. This chemical compound is widely used in various areas of research, including catalysis, organic synthesis, and biochemistry. Palladate(2-), tetrachloro-, dicesium, (SP-4-1)- is a highly reactive compound that has unique properties that make it an ideal candidate for scientific research.
作用机制
The mechanism of action of Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- is not fully understood. However, it is believed that the compound acts as a Lewis acid, which helps in the activation of various organic molecules. This activation leads to the formation of new chemical bonds, which is the basis of many organic reactions.
Biochemical and Physiological Effects:
Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on the body.
实验室实验的优点和局限性
One of the significant advantages of using Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- in lab experiments is its high reactivity, which makes it an ideal catalyst for various organic reactions. However, the compound is relatively expensive, and its synthesis requires specialized equipment and expertise. Additionally, the compound is highly reactive and can be challenging to handle, which can be a limitation in some experiments.
未来方向
There are several future directions for the research on Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)-. One of the most significant areas of research is the development of new synthetic methods for the compound. Additionally, researchers are exploring the use of the compound in new areas of research, including medicinal chemistry and materials science. There is also ongoing research on the mechanism of action of the compound, which will help in the development of new applications for Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- in scientific research.
合成方法
The synthesis of Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- can be achieved through various methods. One of the most common methods involves the reaction of palladium(II) chloride with cesium chloride in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization. Other methods include the reaction of palladium(II) chloride with cesium carbonate or cesium hydroxide.
科学研究应用
Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has been extensively used in various areas of scientific research. One of the most significant applications of this compound is in catalysis. Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has been shown to be an effective catalyst in various organic reactions, including cross-coupling reactions and carbon-carbon bond formation reactions.
属性
| 13820-33-2 | |
分子式 |
Cl4Cs2Pd |
分子量 |
514.0429 |
IUPAC 名称 |
dicesium;palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI 键 |
PAOLFNLCEGCWBG-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Cs+].[Cs+] |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Cs+].[Cs+] |
| 13820-33-2 | |
相关CAS编号 |
14349-67-8 (Parent) |
同义词 |
dicesium tetrachloropalladate(2-) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)


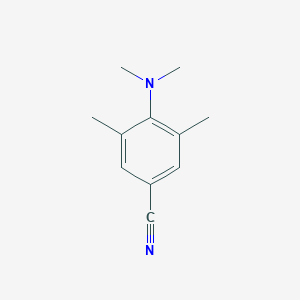
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
